methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316346
InChI: InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3
SMILES: CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13316346

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3
Standard InChI Key MOVVVLLCXCSHSS-UHFFFAOYSA-N
SMILES CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC
Canonical SMILES CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3-methoxy-2-methyl-3-oxopropyl group and at the 3-position with a methyl carboxylate . Key structural features include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 3-Methoxy-2-methyl-3-oxopropyl chain: A branched alkyl group with ketone and methoxy functionalities.

  • Methyl carboxylate: An ester group enhancing solubility and reactivity.

Physicochemical Properties

PropertyValue
Molecular formulaC₁₀H₁₄N₂O₄
Molecular weight226.23 g/mol
SMILESCC(CN1C=CC(=N1)C(=O)OC)C(=O)OC
InChIKeyMOVVVLLCXCSHSS-UHFFFAOYSA-N
LogP (predicted)1.45
Topological polar surface53.35 Ų
Hydrogen bond acceptors4

The compound’s moderate lipophilicity (LogP ~1.45) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for drug discovery .

Synthesis and Preparation

Exemplary Pathway

A plausible route involves:

  • Formation of the pyrazole core: Reaction of hydrazine with a β-keto ester precursor.

  • Alkylation: Introduction of the 3-methoxy-2-methyl-3-oxopropyl group via nucleophilic substitution or Michael addition .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Key Challenges:

  • Regioselectivity in pyrazole ring formation.

  • Steric hindrance during alkylation of the N1 position.

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

The methoxy and carboxylate groups may enhance interactions with bacterial enzymes or inflammatory mediators. A related compound, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, showed antimicrobial activity against E. coli (MIC = 8 µg/mL) .

Antitrypanosomal Activity

Lead optimization of pyrazolopyrimidinones demonstrated efficacy against Trypanosoma brucei (pIC₅₀ = 7.8), suggesting potential for treating African trypanosomiasis .

Applications in Drug Development

Pharmaceutical Intermediates

The compound serves as a scaffold for:

  • Antibody-drug conjugates (ADCs): Methyl esters improve solubility of payloads like monomethyl auristatin E (MMAE) .

  • Kinase inhibitors: Pyrazole cores target ATP-binding pockets in kinases .

Agricultural Chemistry

Patents highlight pyrazole derivatives as fungicides. For instance, 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine analogs protected crops from Phytophthora infestans .

Comparative Analysis with Related Pyrazoles

CompoundStructureBioactivity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateBromine substituent at C5Antimicrobial (MIC = 8 µg/mL)
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylateMethoxy at C3, carboxylate at C5Anticancer (IC₅₀ = 5.6 nM)
Target compoundMethoxy-oxopropyl at N1, carboxylate at C3Underexplored, potential multitarget
Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Recommendations:

  • Use PPE (gloves, goggles) in ventilated areas.

  • Avoid inhalation or direct contact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator